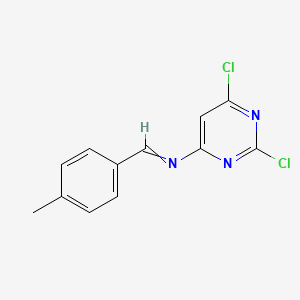![molecular formula C12H16N2O5 B14190699 1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene CAS No. 921771-97-3](/img/structure/B14190699.png)
1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxybenzene ring substituted with a dinitropentan group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene involves several steps, starting with the preparation of the dinitropentan intermediate. This intermediate is then reacted with 2-methoxybenzene under specific conditions to yield the final product. The reaction conditions typically include the use of strong acids or bases as catalysts, and the process may require precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Scientific Research Applications
1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various cellular processes. Additionally, the methoxybenzene ring can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene can be compared with other similar compounds, such as:
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene: This compound has a similar structure but with the methoxy group in a different position, leading to variations in its chemical and biological properties.
1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-ethoxybenzene:
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting chemical and biological activities.
Properties
CAS No. |
921771-97-3 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene |
InChI |
InChI=1S/C12H16N2O5/c1-3-11(14(17)18)10(8-13(15)16)9-6-4-5-7-12(9)19-2/h4-7,10-11H,3,8H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
PXONVSQMSBJCCV-MNOVXSKESA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1OC)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=CC=C1OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)




![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)



